molecular formula C17H13ClN2O2 B12026792 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618098-51-4

1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12026792
CAS No.: 618098-51-4
M. Wt: 312.7 g/mol
InChI Key: IUJBSEZTTFSKNC-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a pyrazole ring with an aldehyde functional group

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Introduction of the chlorophenyl and methoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures.

Scientific Research Applications

1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, analgesic, or anticancer properties.

    Material Science: It is utilized in the development of organic materials with specific electronic or optical properties.

    Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The chlorophenyl and methoxyphenyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:

    1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the methoxy group, which may affect its electronic properties and reactivity.

    1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the chlorophenyl group, which may influence its binding interactions and stability.

    1-(4-chlorophenyl)-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde: Contains a hydroxy group instead of a methoxy group, potentially altering its hydrogen bonding capabilities and solubility.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

618098-51-4

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C17H13ClN2O2/c1-22-16-8-2-12(3-9-16)17-13(11-21)10-20(19-17)15-6-4-14(18)5-7-15/h2-11H,1H3

InChI Key

IUJBSEZTTFSKNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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